4-Hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-oxabicyclo[222]octane-1-carboxylic acid is a bicyclic compound featuring a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexenones with electron-deficient alkenes in the presence of an organic base, leading to the formation of the bicyclic structure . The reaction conditions are generally mild and metal-free, making the process operationally simple and environmentally friendly .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxylic acid sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
4-Hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 4-Hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxabicyclo ring system can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Oxabicyclo[2.2.2]octane: This compound shares a similar bicyclic structure but lacks the hydroxyl and carboxylic acid groups.
Bicyclo[2.2.2]octane: Another related compound, differing in the absence of the oxygen atom in the ring system.
Uniqueness: 4-Hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which enhance its reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c9-6(10)8-3-1-7(11,2-4-8)5-12-8/h11H,1-5H2,(H,9,10) |
InChI Key |
NIAXSBGNORAWTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CO2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.